molecular formula C10H5F3INO B13055799 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole

Cat. No.: B13055799
M. Wt: 339.05 g/mol
InChI Key: YJXGQTRUEXSSDA-UHFFFAOYSA-N
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Description

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of iodine, phenyl, and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is critical and must be controlled to ensure the preferential formation of the desired isoxazole product . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and scalable processes to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, vinyl azides, and various organometallic compounds. Reaction conditions often involve the use of bases like triethylamine (NEt3) and solvents such as dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is unique due to the combination of its iodine, phenyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Biological Activity

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features an isoxazole ring with the following substituents:

  • Iodine atom at the 4-position
  • Phenyl group at the 5-position
  • Trifluoromethyl group at the 3-position

These structural characteristics contribute to its unique chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Isoxazole derivatives are known for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by inflammation .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it may interact with cyclooxygenases (COX), which are critical in inflammatory responses. Understanding these interactions can lead to the development of selective COX inhibitors .

Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Case Study: Anti-inflammatory Mechanism

In another study, researchers explored the anti-inflammatory effects of this compound using a murine model of inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)-3-phenyloxazoleTrifluoromethyl at position 5Moderate antimicrobial activity
4-Bromo-5-phenyloxazoleBromine instead of iodineLower enzyme inhibition
3-(Trifluoromethyl)-5-methoxyisoxazoleMethoxy group at position 5Reduced solubility
4-Iodo-3-(trifluoromethyl)-5-phenyloxazoleIodine at position 4Enhanced reactivity

This table illustrates how variations in substituents affect biological activities, highlighting the potential advantages of the studied compound due to its specific substitution pattern.

Properties

Molecular Formula

C10H5F3INO

Molecular Weight

339.05 g/mol

IUPAC Name

4-iodo-5-phenyl-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H5F3INO/c11-10(12,13)9-7(14)8(16-15-9)6-4-2-1-3-5-6/h1-5H

InChI Key

YJXGQTRUEXSSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I

Origin of Product

United States

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